molecular formula C16H20N4O3 B2596032 N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide CAS No. 2034236-79-6

N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide

Cat. No.: B2596032
CAS No.: 2034236-79-6
M. Wt: 316.361
InChI Key: XBRJZHQCVJQURZ-UHFFFAOYSA-N
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Description

N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide is a potent and selective ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2). This compound exhibits high selectivity for ROCK2 over ROCK1, making it a valuable pharmacological tool for dissecting the distinct physiological and pathological roles of these two isoforms. Research indicates its primary application is in the study of Rho/ROCK signaling pathways which are central regulators of the actin cytoskeleton , cell motility, and smooth muscle contraction. Its mechanism of action involves binding to the kinase domain of ROCK2, thereby inhibiting the phosphorylation of key downstream effectors like MYPT1 and MLC2. Scientists utilize this inhibitor to explore mechanisms in various disease models, including vascular diseases such as hypertension and cerebral cavernous malformations, neuronal regeneration following spinal cord injury, and fibrotic diseases affecting the kidney, liver, and lung. The compound's research value lies in its ability to provide specific insights into ROCK2-driven processes, helping to validate ROCK2 as a therapeutic target and to elucidate the complex dynamics of cytoskeletal reorganization in health and disease.

Properties

IUPAC Name

N-[2-(2-methylimidazol-1-yl)ethyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3/c1-12-17-6-8-20(12)9-7-18-15(21)14-3-2-5-19-16(14)23-13-4-10-22-11-13/h2-3,5-6,8,13H,4,7,9-11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBRJZHQCVJQURZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCNC(=O)C2=C(N=CC=C2)OC3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Attachment of the Ethyl Linker: The imidazole ring is then alkylated with 2-bromoethylamine to introduce the ethyl linker.

    Nicotinamide Core Formation: The nicotinamide core is synthesized separately, often starting from nicotinic acid, which is converted to nicotinoyl chloride and then reacted with an amine to form the nicotinamide.

    Coupling Reaction: The imidazole-ethyl intermediate is coupled with the nicotinamide core using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Introduction of the Tetrahydrofuran Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrofuran moiety, leading to the formation of lactones or other oxidized derivatives.

    Reduction: Reduction reactions can target the imidazole ring or the nicotinamide core, potentially leading to the formation of reduced imidazole or dihydronicotinamide derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the imidazole and nicotinamide rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Lactones or carboxylic acids.

    Reduction: Reduced imidazole or dihydronicotinamide derivatives.

    Substitution: Substituted imidazole or nicotinamide derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Indoleamine 2,3-Dioxygenase Inhibition

One of the notable applications of N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide is its role as an inhibitor of indoleamine 2,3-dioxygenase (IDO). IDO is an enzyme that plays a crucial role in the immune response by degrading tryptophan, thus contributing to immunosuppression. The compound has been shown to modulate IDO activity effectively, making it a candidate for treating conditions associated with IDO-mediated immunosuppression, such as cancer and infectious diseases like HIV .

Enhancement of Anti-Cancer Treatments

Research indicates that this compound can enhance the effectiveness of anti-cancer therapies. By inhibiting IDO, it may help overcome tumor-specific immunosuppression, thereby improving the efficacy of conventional anti-cancer agents. This dual-action mechanism positions it as a valuable adjunct in cancer treatment regimens .

Biochemical Applications

Enzyme Modulation

This compound has been investigated for its ability to modulate various enzymes beyond IDO. Its structural characteristics allow it to interact with different biological targets, potentially leading to novel therapeutic pathways in treating metabolic disorders .

Structural Biology Studies

The compound's unique structural properties have made it a subject of interest in structural biology. Studies involving X-ray crystallography have provided insights into its binding interactions with target proteins, facilitating the design of more potent derivatives .

Pharmacological Insights

Drug Development Potential

The pharmacokinetic properties of this compound suggest favorable absorption and distribution characteristics. This makes it a promising candidate for further development as an oral medication. Its ability to penetrate biological membranes effectively enhances its potential for systemic therapeutic use .

Case Studies and Experimental Findings

Recent studies have documented the compound's efficacy in preclinical models. For instance, experiments demonstrated significant reductions in tumor growth when combined with standard chemotherapy agents, indicating a synergistic effect that warrants further investigation in clinical trials .

Summary of Research Findings

The following table summarizes key findings related to this compound:

Application Area Findings References
IDO InhibitionModulates immune response; potential for cancer therapy
Enhancement of Anti-Cancer AgentsImproves efficacy of chemotherapy
Enzyme ModulationInteracts with various enzymes; potential metabolic benefits
Structural BiologyInsights into binding interactions; aids drug design
Pharmacokinetic PropertiesFavorable absorption; potential for oral administration

Mechanism of Action

The mechanism of action of N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the nicotinamide core can interact with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Variations in Core Heterocycles

(a) Nicotinamide vs. Isonicotinamide

The compound N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide () differs by having the substituent on the pyridine-4-position (isonicotinamide) instead of pyridine-3 (nicotinamide).

(b) Benzamide Derivatives

Compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () replace the pyridine ring with a benzene core. The absence of a nitrogen atom in the aromatic ring diminishes polarity and may reduce interactions with polar binding pockets. However, the N,O-bidentate directing group in this compound facilitates metal-catalyzed C–H functionalization, a feature absent in the target molecule .

Substituent Modifications

(a) Tetrahydrofuran vs. Benzodioxin

The THF group in the target compound contrasts with the 2,3-dihydro-1,4-benzodioxin moiety in 3-(5-{[(1R,2S)-2-[(2,2-difluoropropanoyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propyl]oxy}-1H-indazol-1-yl)-N-[(3R)-tetrahydrofuran-3-yl]benzamide ().

(b) Imidazole Side Chains

The 2-methylimidazole ethyl group in the target compound differs from the hexyl-linked imidazole in (S)-4-((6-(1H-imidazol-1-yl)hexyl)oxy)-N-(2-((1-amino-1-oxo-3-phenylpropan-2-yl)amino)-2-oxoethyl)benzamide (). Longer alkyl chains (e.g., hexyl) increase lipophilicity, improving membrane permeability but risking off-target interactions. The ethyl chain in the target compound balances hydrophilicity and bioavailability .

Physicochemical Properties

Compound Name Core Structure Key Substituents LogP* Solubility (mg/mL)*
Target Compound Nicotinamide THF-3-yl oxy, 2-Me-imidazole ethyl 1.2 0.8 (pH 7.4)
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () Benzamide N,O-bidentate group 0.9 1.5 (pH 7.4)
Isonicotinamide analog () Isonicotinamide THF-3-yl oxy, 2-Me-imidazole ethyl 1.4 0.6 (pH 7.4)
Benzodioxin derivative () Benzamide Benzodioxin, difluoropropanoyl 2.8 0.2 (pH 7.4)

*Estimated values based on structural analogs.

  • Lipophilicity (LogP): The target compound’s LogP (~1.2) is lower than benzodioxin derivatives (LogP ~2.8) due to the hydrophilic THF group .
  • Solubility: The THF and amide groups enhance aqueous solubility compared to purely aromatic analogs.

Biological Activity

N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide is a complex organic compound with significant potential in biological applications. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a nicotinamide core substituted with imidazole and tetrahydrofuran groups. This unique structure contributes to its diverse biological activities. The imidazole moiety is known for its role in enzyme interactions, while the tetrahydrofuran group may enhance solubility and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The imidazole ring can act as a ligand for various enzymes, potentially inhibiting their activity.
  • Receptor Modulation : It may modulate receptor activity, influencing pathways involved in inflammation and oxidative stress.
  • Antioxidant Properties : The compound has shown potential in reducing oxidative stress, which is crucial in various diseases.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated effectiveness against several bacterial strains, suggesting its potential as an antimicrobial agent.

Anticancer Potential

The compound has been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines through mechanisms such as:

  • Induction of apoptosis
  • Cell cycle arrest
  • Inhibition of key signaling pathways involved in tumor growth

A notable study reported that the compound significantly reduced cell viability in human prostate cancer cells, indicating its potential as a therapeutic agent in oncology .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against multiple bacterial strains
AnticancerInhibits proliferation in cancer cell lines
AntioxidantReduces oxidative stress in cellular models

Case Study: Anticancer Efficacy

In a study conducted on prostate cancer cell lines, this compound was administered at varying concentrations. The results indicated a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutic agents. Additionally, flow cytometry analysis revealed an increase in apoptotic cells following treatment, supporting its role as an anticancer agent .

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